1-(Thian-4-yl)pyrrolidin-3-amine
Overview
Description
1-(Thian-4-yl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both a thianyl and a pyrrolidinyl group in its structure makes it a versatile scaffold for the development of novel bioactive molecules.
Preparation Methods
The synthesis of 1-(Thian-4-yl)pyrrolidin-3-amine can be approached through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the formation of the pyrrolidine ring can be achieved through a 1,3-dipolar cycloaddition reaction involving an azomethine ylide and an electron-rich olefin . Another approach includes the functionalization of preformed pyrrolidine rings, such as the amination and cyclization of functionalized acyclic substrates .
Industrial production methods for this compound would likely involve optimizing these synthetic routes to ensure high yield and purity. This could include the use of specific catalysts, solvents, and reaction conditions to facilitate the cyclization and functionalization processes.
Chemical Reactions Analysis
1-(Thian-4-yl)pyrrolidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thianyl or pyrrolidinyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Thian-4-yl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(Thian-4-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1-(Thian-4-yl)pyrrolidin-3-amine can be compared to other similar compounds, such as pyrrolidin-2-one and pyrrolidin-2,5-dione derivatives . These compounds also feature a pyrrolidine ring but differ in their functional groups and overall structure. The uniqueness of this compound lies in the presence of the thianyl group, which imparts distinct chemical and biological properties.
Similar compounds include:
- Pyrrolidin-2-one
- Pyrrolidin-2,5-dione
- Pyrrolizines
These compounds share the pyrrolidine scaffold but differ in their specific functional groups and biological activities.
Properties
IUPAC Name |
1-(thian-4-yl)pyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2S/c10-8-1-4-11(7-8)9-2-5-12-6-3-9/h8-9H,1-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYYIMPUUFWQID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2CCSCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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